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Compound of Interest

Compound Name: Human alpha-CGRP (8-37)

Cat. No.: B14792133 Get Quote

The transition from full-length CGRP to the 8-37 fragment fundamentally alters the peptide's

pharmacological profile from a potent vasodilator to a receptor blocker.[1][2]

Primary Structure Analysis
The sequence of human alpha-CGRP 8-37 is a 30-amino acid linear chain.[1] Unlike the full-

length peptide, it lacks the N-terminal disulfide ring (Cys2-Cys7), which is the structural

determinant for receptor activation.[1]

Sequence (One-Letter Code): V-T-H-R-L-A-G-L-L-S-R-S-G-G-V-V-K-N-N-F-V-P-T-N-V-G-S-K-

A-F-NH₂

Key Structural Features:

N-Terminus (Val-8): Free amine.[1][3] In the full-length peptide, this region forms an alpha-

helix that interacts with the transmembrane domain of the receptor.

C-Terminus (Phe-37): Amidated (-NH₂).[1][3] Critical Note: The C-terminal amide is essential

for high-affinity binding.[1] Free acid derivatives (produced by deamidation) show

significantly reduced affinity.[3]

Basic Residues: The human sequence is highly basic, containing two Arginines (Arg11,

Arg18), two Lysines (Lys24, Lys35), and one Histidine (His10).[3] Notably, unlike the Rat

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 1 / 8 Tech Support

https://www.benchchem.com/product/b14792133?utm_src=pdf-interest
https://pubchem.ncbi.nlm.nih.gov/compound/134813879
https://skemman.is/bitstream/1946/30197/1/MS%20ritger%C3%B0%20Sunna%20Bj%C3%B6rnsd%C3%B3ttir%20-%20final.pdf
https://pubchem.ncbi.nlm.nih.gov/compound/134813879
https://pubchem.ncbi.nlm.nih.gov/compound/134813879
https://pubchem.ncbi.nlm.nih.gov/compound/134813879
https://www.caymanchem.com/product/24406/%CE%B1-cgrp-(8-37)-(human)-(trifluoroacetate-salt)
https://pubchem.ncbi.nlm.nih.gov/compound/134813879
https://www.caymanchem.com/product/24406/%CE%B1-cgrp-(8-37)-(human)-(trifluoroacetate-salt)
https://pubchem.ncbi.nlm.nih.gov/compound/134813879
https://www.caymanchem.com/product/24406/%CE%B1-cgrp-(8-37)-(human)-(trifluoroacetate-salt)
https://www.caymanchem.com/product/24406/%CE%B1-cgrp-(8-37)-(human)-(trifluoroacetate-salt)
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b14792133?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


sequence, Human 8-37 lacks acidic residues (Asp/Glu), resulting in a very high isoelectric

point (pI).[3]

Physicochemical Profile
Property

Value (Human α-CGRP 8-
37)

Technical Implication

Molecular Formula C₁₃₉H₂₃₀N₄₄O₃₈
Basis for Mass Spec

confirmation.[1]

Molecular Weight 3125.64 Da (Monoisotopic) Target mass for QC.[3]

Theoretical pI ~11.5

Highly basic; requires acidic

mobile phases for HPLC

retention.

Solubility Water, 1% Acetic Acid

Soluble >1 mg/mL. Avoid

neutral pH buffers for stock

solutions to prevent

adsorption.

UV Extinction Low (No Trp/Tyr)

Detection at 214 nm (peptide

bond) is required; 280 nm is

ineffective due to lack of

Trp/Tyr.[3]

Part 2: Mechanism of Action & SAR
Understanding the Structure-Activity Relationship (SAR) is vital for using CGRP 8-37 effectively

in assays.[1]

The Two-Domain Binding Model: The CGRP receptor (CLR/RAMP1) recognizes the ligand in

two distinct steps:

Affinity Trap (C-Terminus): The C-terminal region of the peptide (residues 27-37) binds to the

extracellular domain (ECD) of the receptor.[1][3] This interaction acts as an initial "anchor."

Activation Trigger (N-Terminus): The N-terminal disulfide ring (residues 1-7) docks into the

transmembrane bundle, causing a conformational change that activates the Gs-protein.[1]
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Mechanism of Antagonism: CGRP 8-37 retains the "Affinity Trap" (residues 8-37 bind with

nanomolar affinity) but completely lacks the "Activation Trigger."[1] Consequently, it occupies

the receptor ECD, physically blocking the access of endogenous CGRP, but cannot induce

cAMP production.

Part 3: Analytical Methodologies
Protocol 1: RP-HPLC Purity Profiling
Objective: Quantify peptide purity and identify potential deamidation impurities.

Column: C18 Reverse Phase (e.g., Phenomenex Jupiter 300Å, 5 µm, 250 x 4.6 mm).[3]

Large pore size (300Å) is preferred for peptides >3 kDa.[3]

Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water (Milli-Q).[1][3]

Mobile Phase B: 0.1% TFA in Acetonitrile (ACN).

Gradient:

0-2 min: 10% B (Equilibration)[1][3]

2-30 min: 10% → 60% B (Linear Gradient)[1][3]

30-35 min: 95% B (Wash)[1][3]

Flow Rate: 1.0 mL/mL.

Detection: UV at 214 nm (peptide backbone).[3] Do not use 280 nm.

Acceptance Criteria: Main peak >95% area. Impurities at RRT ~1.05 often indicate

deamidation (Phe-37-OH).[1][3]

Protocol 2: LC-MS/MS Identification
Objective: Confirm identity via molecular mass and charge state distribution.

Ionization: ESI Positive Mode.
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Target Ions (Theoretical):

[M+3H]³⁺: m/z ≈ 1042.9[1][3]

[M+4H]⁴⁺: m/z ≈ 782.4 (Often the most abundant species due to high basicity).[3]

[M+5H]⁵⁺: m/z ≈ 626.1[1][3]

Deconvolution: The deconvoluted mass must match 3125.6 ± 1 Da.

Part 4: Functional Validation (Bioassay)
Objective: Verify antagonist potency (IC₅₀) against full-length CGRP.[1][3]

Method: cAMP Inhibition Assay (SK-N-MC Cells)

Cell Line: SK-N-MC (Human neuroblastoma cells endogenously expressing CLR/RAMP1).[1]

Reagents:

Agonist: Human α-CGRP (1-37) at EC₈₀ concentration (typically 1-10 nM).[1][3]

Antagonist: CGRP 8-37 (Serial dilution: 10⁻⁶ M to 10⁻¹¹ M).[1][3]

Detection: HTRF or Luminescence cAMP kit.

Protocol:

Incubate cells with IBMX (phosphodiesterase inhibitor) for 30 min.[3]

Add CGRP 8-37 (Antagonist) and incubate for 15 min at 37°C.

Add CGRP 1-37 (Agonist) and incubate for 30 min.[3]

Lyse cells and measure cAMP levels.

Data Analysis: Plot % Inhibition vs. Log[Antagonist].

Expected Result: IC₅₀ should be in the 1–10 nM range.
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Part 5: Visualization of Pathways & Workflows
Diagram 1: CGRP Receptor Signaling & Antagonism
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Caption: Mechanism of Action. CGRP 8-37 competes for the receptor binding site but fails to

trigger Gs-protein coupling, effectively blocking cAMP production.[1]

Diagram 2: Analytical & Functional Workflow
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Caption: Integrated workflow for the synthesis, purification, and functional validation of CGRP

8-37.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b14792133#amino-acid-sequence-analysis-of-human-
alpha-cgrp-8-37]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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